Propanoic acid, 2-[(3-acetylphenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is a complex organic compound with a unique structure that combines aromatic, amide, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-acetylphenylamine and furan-2-carboxylic acid. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated aromatic amides and esters, such as:
- ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE
- ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(PYRIDIN-2-YL)FORMAMIDO]PROPANOATE
Uniqueness
The uniqueness of ETHYL 2-[(3-ACETYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE lies in its combination of trifluoromethyl, aromatic amide, and ester functionalities, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17F3N2O5 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
ethyl 2-(3-acetylanilino)-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate |
InChI |
InChI=1S/C18H17F3N2O5/c1-3-27-16(26)17(18(19,20)21,23-15(25)14-8-5-9-28-14)22-13-7-4-6-12(10-13)11(2)24/h4-10,22H,3H2,1-2H3,(H,23,25) |
InChI Key |
FKDNZDIAZLCZFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C(=O)C)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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